

physical and chemical properties of **Eclalbasaponin I**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Eclalbasaponin I*

Cat. No.: B189427

[Get Quote](#)

Eclalbasaponin I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclalbasaponin I is a triterpenoid saponin isolated from the herbs of *Eclipta prostrata* and has also been identified in *Aralia elata* (Miq.) Seem.[1][2]. As a member of the oleanane-type glycosides, this natural compound has garnered significant interest within the scientific community due to its diverse pharmacological activities[3]. Preclinical studies have demonstrated its potential as an anti-oxidative, antitumor, and antibacterial agent[4]. Notably, **Eclalbasaponin I** has been shown to reduce oxidative stress-induced neural cell death through the activation of autophagy and exhibits dose-dependent inhibitory effects on the proliferation of certain cancer cell lines[4]. This guide provides an in-depth overview of the physical and chemical properties of **Eclalbasaponin I**, detailed experimental protocols for its analysis, and an exploration of its known mechanisms of action.

Core Physical and Chemical Properties

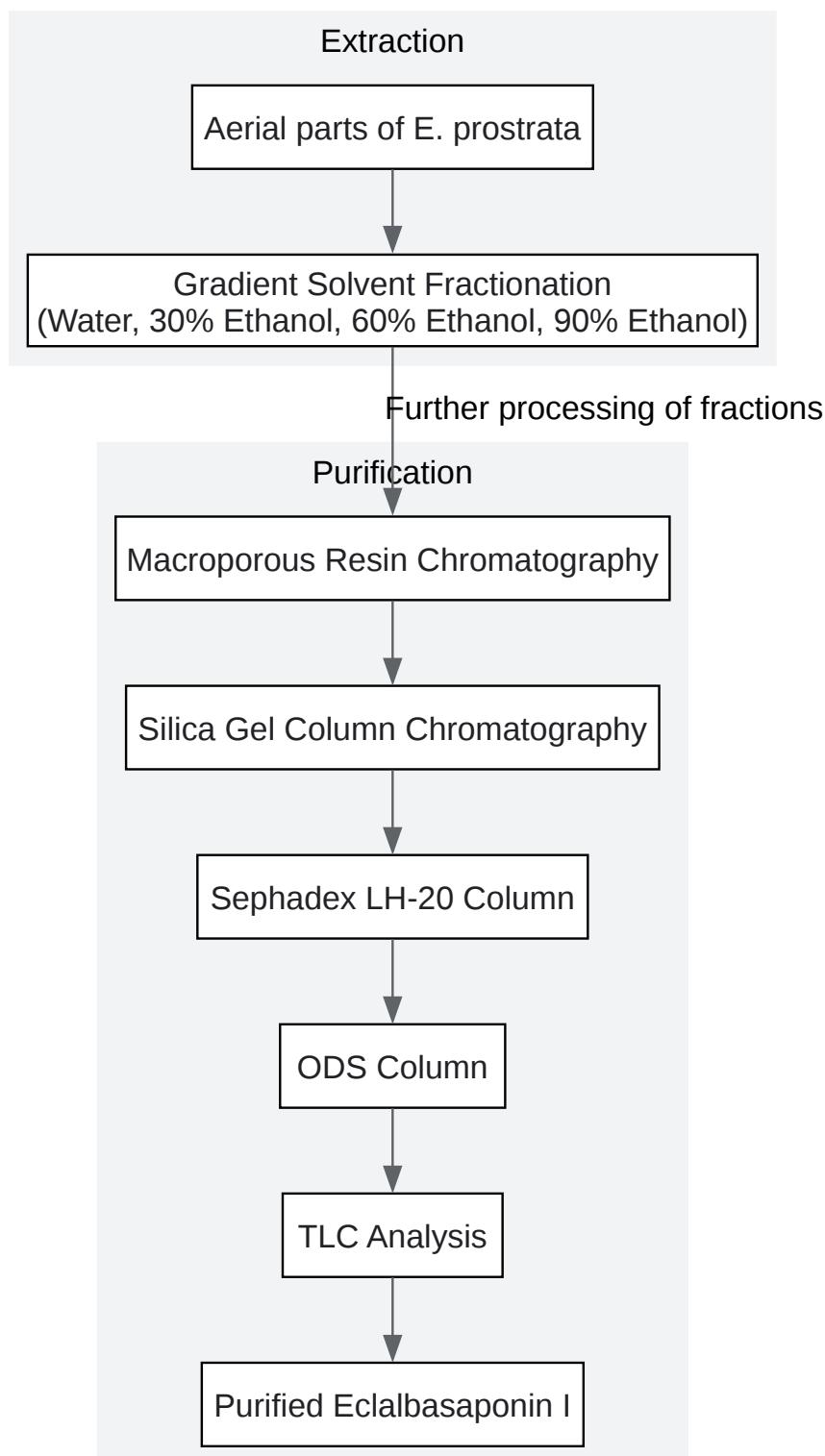
The fundamental physical and chemical characteristics of **Eclalbasaponin I** are summarized in the table below, providing a consolidated reference for researchers.

Property	Value	Source(s)
IUPAC Name	[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]- (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy- 2,2,6a,6b,9,9,12a-heptamethyl-10-(hydroxymethyl)oxan-2-yl]oxy- 1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate	[5]
Molecular Formula	C ₄₂ H ₆₈ O ₁₄	[4][5][6][7]
Molecular Weight	796.98 g/mol	[4][7][8]
CAS Number	158511-59-2	[4][5][6]
Physical Description	Powder	[1]
Purity	≥98%	[6]
Solubility	Soluble in DMSO (100 mg/mL with ultrasonic), Pyridine, Methanol, Ethanol	[4][8]
Storage	Store at -80°C for up to 6 months or at -20°C for 1 month (protect from light)	[8]

Spectroscopic and Structural Elucidation Data

The chemical structure of **Eclalbasaponin I** has been elucidated using various spectroscopic techniques. While raw spectral data is not readily available in public databases, the methodologies employed for its characterization are well-documented.

Technique	Description	Source(s)
Mass Spectrometry (MS)	Mass spectrometry has been utilized to determine the molecular weight and fragmentation pattern of Eclalbasaponin I, confirming its molecular formula. [4]	
¹ H NMR	Proton Nuclear Magnetic Resonance spectroscopy was used to determine the number and types of hydrogen atoms in the molecule, providing insights into its complex structure. [4]	
¹³ C NMR	Carbon-13 Nuclear Magnetic Resonance spectroscopy was employed to identify the carbon skeleton of the molecule, complementing the ¹ H NMR data for complete structural assignment. [4][5]	


Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of **Eclalbasaponin I**.

Isolation and Purification of Eclalbasaponin I from *Eclipta prostrata*

The isolation and purification of **Eclalbasaponin I** from the aerial parts of *Eclipta prostrata* is a multi-step process involving extraction and chromatography[\[4\]](#).

Workflow for Isolation and Purification of Eclalbasaponin I

[Click to download full resolution via product page](#)*Workflow for the isolation and purification of **Eclalbasaponin I**.*

Methodology:

- Extraction: The aerial parts of *Eclipta prostrata* are subjected to gradient solvent fractionation to obtain four primary fractions: water, 30% ethanol, 60% ethanol, and 90% ethanol[4].
- Chromatographic Purification: The crude fractions are then purified using a series of chromatographic techniques.
 - Macroporous Resin Chromatography: To initially separate saponins from other components.
 - Silica Gel Column Chromatography: For further separation based on polarity.
 - Sephadex LH-20 Column Chromatography: To separate compounds based on size.
 - ODS (Octadecylsilane) Column Chromatography: A reverse-phase chromatography step for high-resolution separation.
- Analysis: Thin-Layer Chromatography (TLC) is used throughout the purification process to monitor the separation and identify fractions containing **Eclalbasaponin I**[4].

Antitumor Activity Assessment: MTT Assay

The cytotoxic effect of **Eclalbasaponin I** on hepatoma SMMC-7721 cells was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[4].

Methodology:

- Cell Seeding: SMMC-7721 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The cells are then treated with various concentrations of **Eclalbasaponin I** and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 24-72 hours).
- MTT Addition: Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

- Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC_{50} value (the concentration that inhibits 50% of cell growth) is determined.

Antibacterial Activity Assessment

The antibacterial properties of **Eclalbasaponin I** were evaluated against Gram-positive (*Bacillus subtilis*) and Gram-negative (*Pseudomonas aeruginosa*) bacteria using several assays.

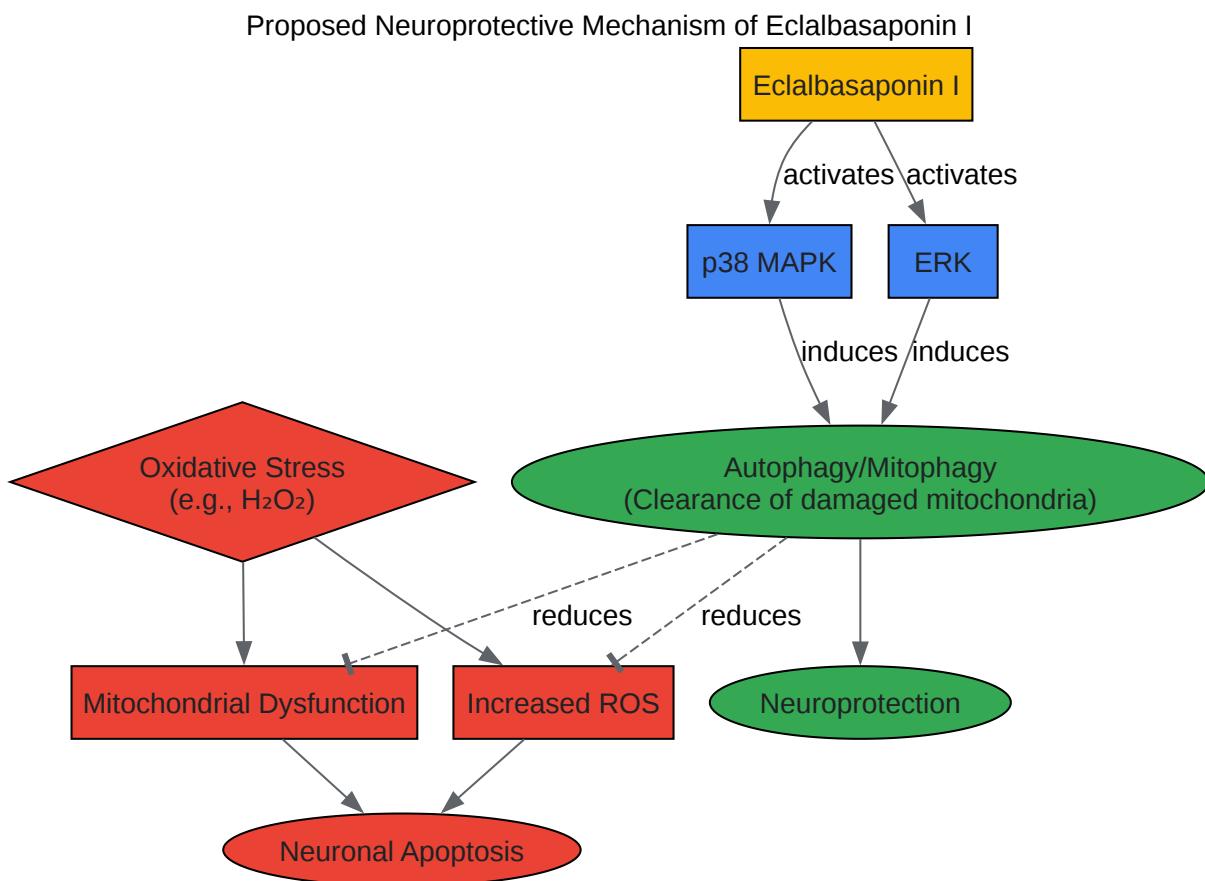
1. Agar Well Diffusion Assay

This method is used to assess the ability of a substance to inhibit bacterial growth.

Methodology:

- Inoculation: A standardized bacterial suspension is uniformly spread onto the surface of an agar plate.
- Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
- Sample Addition: A known concentration of **Eclalbasaponin I** is added to the wells. A positive control (antibiotic) and a negative control (solvent) are also included.
- Incubation: The plates are incubated under appropriate conditions for bacterial growth.
- Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured.

2. Crystal Violet Assay for Biofilm Disruption


This assay quantifies the ability of a compound to disrupt the bacterial cell membrane.

Methodology:

- Bacterial Culture: Bacteria are cultured in the presence and absence of **Eclalbasaponin I**.
- Centrifugation: The cultures are centrifuged to pellet the bacteria, and the supernatant is collected.
- Staining: The bacterial pellets are stained with a crystal violet solution.
- Washing and Solubilization: The excess stain is washed away, and the bound stain is solubilized.
- Absorbance Measurement: The absorbance of the solubilized stain is measured, which is proportional to the number of adherent, viable cells. A decrease in absorbance in the treated samples indicates cell membrane damage.

Mechanism of Action: Neuroprotection via Autophagy Activation

Eclalbasaponin I has been shown to protect neuronal cells from oxidative stress-induced death by activating autophagy, specifically mitophagy. This neuroprotective effect is mediated through the activation of the p38 and ERK signaling pathways.

[Click to download full resolution via product page](#)

Eclalbasaponin I activates p38 and ERK to induce autophagy, leading to neuroprotection.

Signaling Pathway Description:

In human neuroblastoma SH-SY5Y cells, **Eclalbasaponin I** pretreatment leads to the activation of p38 mitogen-activated protein kinase (p38) and extracellular signal-regulated kinase (ERK). The activation of these kinases, in turn, induces autophagy and mitophagy. This process facilitates the clearance of damaged mitochondria and reduces the accumulation of reactive oxygen species (ROS) caused by oxidative stress. By mitigating mitochondrial dysfunction and ROS levels, **Eclalbasaponin I** effectively suppresses the downstream

apoptotic cascade, ultimately resulting in the protection of neuronal cells from oxidative stress-induced death.

Conclusion

Eclalbasaponin I is a promising bioactive compound with a well-characterized chemical structure and a range of demonstrated pharmacological activities. Its antitumor, antibacterial, and particularly its neuroprotective effects, mediated through the activation of autophagy, make it a compelling candidate for further investigation in drug discovery and development. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hereditybio.in [hereditybio.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eclalbasaponin I | CAS:158511-59-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Eclalbasaponin I | C42H68O14 | CID 10079039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ECLALBASAPONIN I | 158511-59-2 | INDOFINE Chemical Company [indofinechemical.com]
- 7. Eclalbasaponin I (Standard)_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [physical and chemical properties of Eclalbasaponin I]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189427#physical-and-chemical-properties-of-eclalbasaponin-i>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com